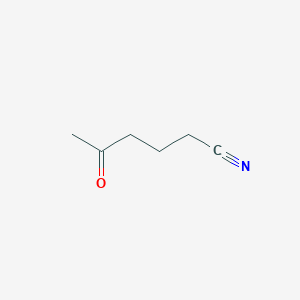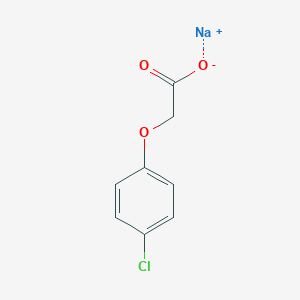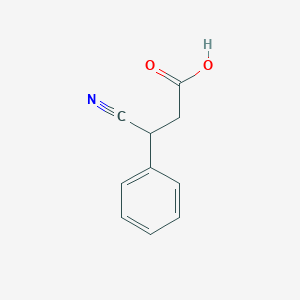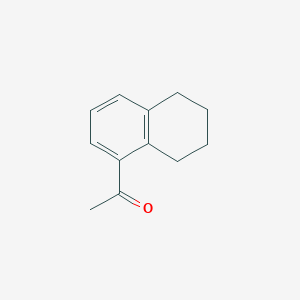
Nickel;silicon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel;silicon is an intermetallic compound composed of nickel and silicon. It is known for its significant role in microelectronics, particularly in the formation of low-resistance contacts in semiconductor devices. Nickel silicide is valued for its low electrical resistivity, thermal stability, and compatibility with silicon-based technologies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel silicide can be synthesized through various methods, including solid-state reactions, diffusion processes, and rapid thermal annealing. One common approach involves depositing a thin layer of nickel onto a silicon substrate, followed by annealing at high temperatures to promote the formation of nickel silicide . The transition sequence typically follows the formation of nickel-rich silicides (Ni2Si) to nickel monosilicide (NiSi) and finally to nickel disilicide (NiSi2) at higher temperatures .
Industrial Production Methods: In industrial settings, nickel silicide is often produced using magnetron sputtering, where a nickel target is bombarded with high-energy ions to deposit a thin film of nickel onto a silicon wafer. This is followed by annealing to form the desired silicide phase . Another method involves ion beam mixing, where ions are used to mix nickel and silicon at the interface, promoting silicide formation .
Chemical Reactions Analysis
Types of Reactions: Nickel silicide undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can react with chlorine gas to form nickel chloride and silicon tetrachloride .
Common Reagents and Conditions: Common reagents used in reactions with nickel silicide include halogens (e.g., chlorine), acids, and other reactive gases. These reactions typically occur at elevated temperatures to facilitate the formation of the desired products .
Major Products: The major products formed from reactions involving nickel silicide depend on the specific reagents and conditions used. For instance, reacting nickel silicide with chlorine gas produces nickel chloride and silicon tetrachloride .
Scientific Research Applications
Nickel silicide has a wide range of applications in scientific research and industry. In microelectronics, it is used to create low-resistance contacts in CMOS transistors, improving device performance and reliability . Additionally, nickel silicide nanoparticles supported on silica have been investigated as catalysts for hydrogenation reactions, offering an alternative to traditional catalysts like Raney nickel . The compound’s unique properties also make it suitable for use in non-volatile memory devices and other advanced electronic applications .
Mechanism of Action
The mechanism of action of nickel silicide involves its ability to form stable, low-resistance contacts with silicon. This is achieved through a solid-state reaction where nickel atoms diffuse into the silicon lattice, forming a silicide layer . The process is influenced by factors such as temperature, film thickness, and the presence of impurities or alloying elements . The resulting silicide layer provides excellent electrical conductivity and thermal stability, making it ideal for use in semiconductor devices .
Comparison with Similar Compounds
Nickel silicide is part of a broader family of metal silicides, including compounds like nickel disilicide (NiSi2), nickel-rich silicides (Ni2Si), and other transition metal silicides such as cobalt silicide (CoSi2) and titanium silicide (TiSi2) . Compared to these compounds, nickel silicide offers a unique combination of low resistivity, thermal stability, and compatibility with silicon-based technologies
Properties
CAS No. |
12035-57-3 |
|---|---|
Molecular Formula |
NiSi |
Molecular Weight |
86.778 g/mol |
IUPAC Name |
nickel;silicon |
InChI |
InChI=1S/Ni.Si |
InChI Key |
PEUPIGGLJVUNEU-UHFFFAOYSA-N |
SMILES |
[Si].[Ni] |
Canonical SMILES |
[Si].[Ni] |
Synonyms |
Nickel silicide (NiSi) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![9-Icosyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B84456.png)


